NADP (disodium salt)

Description

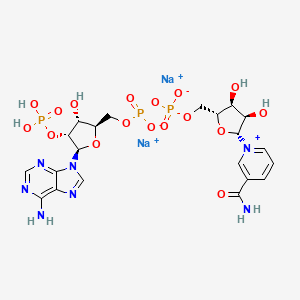

NADP (nicotinamide adenine dinucleotide phosphate, disodium salt) is a critical coenzyme in redox biochemistry, functioning as an electron carrier in anabolic pathways such as lipid and nucleic acid synthesis. Its oxidized form (NADP⁺) accepts electrons to become NADPH, which provides reducing power for biosynthetic reactions and antioxidant defense systems . Structurally, NADP⁺ consists of two nucleotides (adenine and nicotinamide) linked by phosphate groups, with an additional phosphate moiety at the 2'-position of the ribose ring, distinguishing it from NAD⁺ .

NADP disodium salt is widely used in enzymatic assays (e.g., glucose-6-phosphate dehydrogenase activity), diagnostic tests, and studies of cytochrome P450 systems . It is commercially available as a hygroscopic, water-soluble powder with ≥97% purity, stabilized at +2 to +8°C . Key physical properties include a molecular weight of 787.37 g/mol (C₂₁H₂₆N₇Na₂O₁₇P₃), solubility >50 g/L in water, and absorbance maxima at 259 nm (ε = 18,000 M⁻¹cm⁻¹) .

Properties

Molecular Formula |

C21H27N7Na2O17P3+ |

|---|---|

Molecular Weight |

788.4 g/mol |

IUPAC Name |

disodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C21H28N7O17P3.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);;/q;2*+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1 |

InChI Key |

WSDDJLMGYRLUKR-WUEGHLCSSA-M |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[Na+].[Na+] |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: NADP disodium salt can be synthesized through chemical reactions involving nicotinamide adenine dinucleotide (NAD) and phosphate groups. The synthesis typically involves the following steps:

Phosphorylation: NAD is phosphorylated to form NADP using phosphorus oxychloride (POCl3) and pyridine.

Neutralization: The resulting NADP is neutralized with sodium hydroxide (NaOH) to form the disodium salt.

Industrial Production Methods: In an industrial setting, the production of NADP disodium salt involves large-scale chemical synthesis with stringent quality control measures to ensure purity and consistency. The process includes:

Batch Synthesis: Large batches of NADP are synthesized using automated chemical reactors.

Purification: The synthesized NADP is purified through crystallization and filtration techniques.

Quality Control: Rigorous testing is conducted to verify the compound's purity and potency.

Chemical Reactions Analysis

Redox Reactions and Coenzyme Activity

NADP (disodium salt) functions as a hydride acceptor in enzymatic redox reactions, converting to its reduced form (NADPH) via transfer of two electrons and one proton. This redox pair (NADP/NADPH) is central to:

-

Lipid and nucleic acid synthesis : NADPH provides reducing equivalents for fatty acid elongation and nucleotide biosynthesis .

-

Cytochrome P450 systems : NADPH-dependent monooxygenases use NADP as a cofactor for detoxification and steroidogenesis .

-

Thioredoxin reductase systems : NADPH reduces thioredoxin via FAD-dependent mechanisms, critical for maintaining cellular redox balance .

Key Reaction :

The equilibrium constant () for this reaction under cytosolic conditions (pH 7.0, ionic strength 0.25 M) is 0.26 .

Allosteric Regulation of Enzyme Binding

NADP(H) modulates protein interactions through conformational changes. In ferredoxin-NADP+ reductase (FNR):

-

NADPH binding reduces FNR's affinity for ferredoxin ( increases from 0.6 µM to 1.3 µM) .

-

NADP+ binding increases thermodynamic driving force () by altering entropy () .

Thermodynamic Parameters of FNR-Fd Binding :

| Condition | (µM) | (kcal/mol) | (kcal/mol) |

|---|---|---|---|

| No NADP(H) | 0.6 | -9.2 | +8.3 |

| +500 µM NADP+ | 1.3 | -8.7 | +7.3 |

| +500 µM NADPH | 2.1 | -8.3 | +6.3 |

Enzymatic Activation in Central Metabolism

Phosphodianion-binding enzymes leverage NADP’s 2′-phosphate group for catalysis:

-

Glucose-6-phosphate dehydrogenase (G6PDH) : NADP+ acts as a co-substrate, with phosphite dianion (HPO₃²⁻) increasing catalytic efficiency () by 15-fold .

-

6-Phosphogluconate dehydrogenase (6PGDH) : NADP-dependent decarboxylation of 6-phosphogluconate is activated by dianion binding energy ( reduction = 12 kJ/mol) .

Sensor-Based Cytosolic NADPH/NADP Ratios :

| Condition | Cytosolic Ratio | Whole-Cell Ratio |

|---|---|---|

| Steady-state (D = 0.1 h⁻¹) | 15.6 ± 0.60 | 1.05 ± 0.08 |

| Post-glucose pulse (3 min) | 22.4 ± 1.2 | 1.10 ± 0.10 |

Scientific Research Applications

NADP, disodium salt, a crucial coenzyme in cellular metabolism, plays a vital role as a redox cofactor, facilitating electron transfer and energy production . It is involved in enzymatic reactions, particularly redox processes, highlighting its significance in biochemical pathways . The disodium salt form of NADP offers enhanced solubility and stability, making it suitable for research and industrial applications .

Scientific Applications

NADP, disodium salt, also known as nicotinamide adenine dinucleotide phosphate disodium salt, is essential in biological redox reactions . It acts as a coenzyme involved in anabolic processes, especially in biosynthetic pathways like lipid and nucleic acid synthesis . NADP, disodium salt is a key cofactor for electron transfer in metabolism, being alternately oxidized (NADP+) and reduced (NADPH) .

Key functions:

- Electron Carrier: NADP, disodium salt acts as an electron carrier, shuttling electrons between molecules to drive metabolic processes . It can be reduced to NADPH by accepting electrons and hydrogen ions from molecules like glucose during glycolysis or fatty acids during fatty acid synthesis .

- Reducing Power: NADPH, the reduced form of NADP, disodium salt, is essential for providing reducing power in cellular processes such as photosynthesis, antioxidant defense, and biomolecule production .

- Enzymatic Reactions: NADP, disodium salt is used in enzymatic reactions and pharmacological studies and can be used as a cofactor in various diagnostic tests . For example, it serves as a cofactor for dehydrogenases, such as glucose-6-phosphate dehydrogenase . It is also utilized in the determination of glucose and creatine kinase .

Clinical Applications

NADP, disodium salt is a crucial coenzyme in all living cells, playing a vital role in energy metabolism and cellular respiration .

Medical interventions:

- Redox Reactions: In clinical applications, NADP, disodium salt is often used as a cofactor in enzymatic reactions, especially those involving redox reactions . Its presence is essential for converting one molecule to another by transferring electrons, critical for many biochemical pathways .

- ATP Production: NADP, disodium salt is involved in producing ATP, the primary energy currency of cells, through processes like the citric acid cycle and oxidative phosphorylation .

- Oxidative Stress: NADP, disodium salt has shown promise in medical interventions for conditions related to oxidative stress and cellular damage . Supplementing with NADP, disodium salt may help mitigate oxidative damage caused by free radicals, potentially benefiting conditions such as aging, neurodegenerative diseases, and cardiovascular disorders .

Mechanism of Action

NADP disodium salt exerts its effects through its role as a cofactor in redox reactions. It alternates between oxidized (NADP+) and reduced (NADPH) states, facilitating electron transfer in metabolic pathways. The molecular targets and pathways involved include:

Electron Transfer: NADP+ accepts electrons during oxidation reactions, while NADPH donates electrons during reduction reactions.

Metabolic Pathways: It is involved in pathways such as the pentose phosphate pathway, fatty acid synthesis, and steroidogenesis.

Comparison with Similar Compounds

Structural and Functional Comparison

Key Insights :

- NADP vs.

- NADP vs. NADPH : The NADPH/NADP⁺ ratio regulates cellular redox balance. For instance, NADPH levels determine glutathione recycling efficiency, critical for mitigating oxidative stress .

- NADP vs.

Enzyme Specificity and Kinetic Parameters

NADP-dependent enzymes exhibit strict cofactor preference. For example:

- Sorghum NADP-malate dehydrogenase : Kₘ for NADP⁺ is 45 μM, compared to 190 μM for NADPH (competitive inhibition) .

- PARP-1 and Tankyrase-1 : Modified NAD⁺ analogs (e.g., 6-alkyne-NAD⁺) exhibit 4–12-fold lower catalytic efficiency (kₐₜ/Kₘ) compared to native NAD⁺, highlighting structural constraints .

Q & A

Q. What is the biochemical role of NADP (disodium salt) in enzymatic reactions?

NADP (disodium salt) acts as an essential cofactor in redox reactions, particularly in dehydrogenases like glucose-6-phosphate dehydrogenase (G6PD). It facilitates electron transfer by cycling between its oxidized (NADP⁺) and reduced (NADPH) forms. For example, in G6PD-catalyzed reactions, NADP⁺ is reduced to NADPH while oxidizing glucose-6-phosphate to 6-phosphogluconolactone . This cofactor is critical in biosynthetic pathways, such as fatty acid and nucleotide synthesis, and in maintaining cellular redox balance via glutathione regeneration .

Q. How should NADP (disodium salt) be stored to ensure stability?

NADP (disodium salt) is hygroscopic and sensitive to temperature. Short-term storage (≤4 weeks) at 2–8°C preserves ≥99% integrity in aqueous solutions (10 mg/mL). For long-term stability, lyophilized powder should be stored at –20°C in airtight containers to prevent hydrolysis and oxidation. Reconstituted solutions should be aliquoted and used immediately to avoid degradation .

Q. What purity standards are critical for NADP (disodium salt) in experimental use?

High-purity NADP (≥97%) is essential to avoid interference from contaminants like NAD⁺ (≤0.5%) or residual solvents (e.g., methanol ≤2.9%). Quality control methods include HPLC for assessing sodium content (4.0–5.0%) and UV spectroscopy (A₃₆₀ ≤0.6 in water) to detect impurities . Enzymatic assays (e.g., using G6PD) can verify functional activity .

Advanced Research Questions

Q. How can researchers quantify intracellular NADP/NADPH ratios, and what methodological pitfalls should be avoided?

The NADP/NADPH ratio is measured using enzymatic cycling assays or commercial kits (e.g., WST-based kits). Key steps include:

- Deproteinization : Filter lysates through 10 kDa spin filters to remove enzymes that rapidly degrade NADPH .

- Extraction : Use ice-cold acidic/basic buffers to stabilize NADP⁺ and NADPH separately.

- Detection : For total NADP (NADP⁺ + NADPH), reduce NADP⁺ with glutathione reductase; for NADPH alone, heat-inactivate NADP⁺-specific enzymes. Common pitfalls include incomplete deproteinization and exposure to ambient temperature, which accelerates NADPH oxidation .

Q. How do conflicting reports on NADP stability under varying storage conditions impact experimental design?

Discrepancies in storage recommendations (e.g., 2–8°C vs. –20°C) arise from differences in sample matrices (e.g., aqueous vs. lyophilized). Researchers should:

- Validate stability under their specific conditions (e.g., pH, buffer composition).

- Perform accelerated degradation studies (e.g., 37°C for 24 hours) to assess batch-specific shelf life .

- Use UV spectroscopy (A₂₆₀ nm, ε = 18,000 M⁻¹cm⁻¹) to monitor degradation products like nicotinamide .

Q. What strategies optimize NADP (disodium salt) utilization in coupled enzyme assays (e.g., glucose-6-phosphate dehydrogenase)?

- Substrate Saturation : Maintain NADP⁺ concentrations ≥10× Km (typically 0.1–0.5 mM) to ensure zero-order kinetics .

- Buffer Optimization : Use Tris-HCl or phosphate buffers (pH 7.0–8.0) to stabilize enzyme-cofactor interactions.

- Interference Mitigation : Pre-treat samples with catalase to remove peroxides that non-enzymatically oxidize NADPH .

Q. How can researchers resolve contradictions in NADPH-driven data (e.g., inconsistent redox measurements)?

Contradictions often arise from:

- Compartmentalization : NADPH levels vary between cytosol (high) and mitochondria (low). Use subcellular fractionation (e.g., digitonin permeabilization) for compartment-specific analysis .

- Assay Sensitivity : Fluorescent probes (e.g., roGFP) provide real-time, compartment-specific redox measurements, reducing artifacts from endpoint assays .

Methodological Resources

- Spectrophotometric Analysis : Use ε₂₆₀ = 18,000 M⁻¹cm⁻¹ for quantifying NADP⁺ concentration .

- Enzymatic Validation : Verify cofactor activity via G6PD-coupled assays (e.g., monitoring A₃₄₀ nm for NADPH generation) .

- Data Normalization : Express NADP/NADPH ratios relative to total protein or cell count to account for sample variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.